6-Chloro-4-methylumbelliferyl beta-D-glucuronide

Descripción general

Descripción

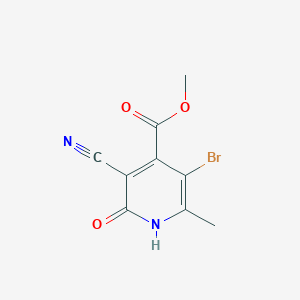

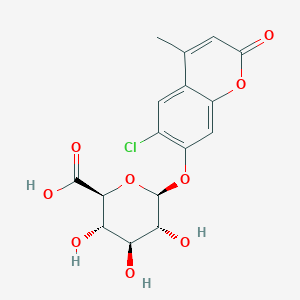

6-Chloro-4-methylumbelliferyl beta-D-glucuronide is a fluorogenic substrate for the β-glucosidase assay . It has a molecular weight of 386.74 . The IUPAC name is (2S,3S,4S,5R,6S)-6-((6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid .

Molecular Structure Analysis

The molecular formula of 6-Chloro-4-methylumbelliferyl beta-D-glucuronide is C16H15ClO9 . The InChI code is 1S/C16H15ClO9/c1-5-2-10(18)24-8-4-9(7(17)3-6(5)8)25-16-13(21)11(19)12(20)14(26-16)15(22)23/h2-4,11-14,16,19-21H,1H3,(H,22,23)/t11-,12-,13+,14-,16+/m0/s1 .Chemical Reactions Analysis

6-Chloro-4-methylumbelliferyl beta-D-glucuronide is a substrate for β-glucuronidase . It is cleaved by β-glucuronidase to release the fluorescent moiety 4-methylumbelliferyl .Physical And Chemical Properties Analysis

6-Chloro-4-methylumbelliferyl beta-D-glucuronide is a solid substance . It appears as a white to off-white powder . The storage temperature is 28°C .Aplicaciones Científicas De Investigación

Results

Molecular Biology

Results

Environmental Science

Results

Pharmaceutical Research

Results

Food Industry

Results

Clinical Diagnostics

Results

These applications demonstrate the versatility of “6-Chloro-4-methylumbelliferyl beta-D-glucuronide” in scientific research, offering valuable tools across various fields for both qualitative and quantitative analyses. The detailed methods and results are based on standard procedures and outcomes reported in scientific literature .

Water Quality Testing

Methods of Application

Results: The method provides a quick and reliable means to assess the microbiological quality of water, which is crucial for public health .

Blood Culture Testing

Methods of Application

Results: This application aids in the rapid diagnosis of bacterial infections, allowing for timely treatment .

Plant Gene Promoter Studies

Methods of Application

Results: This allows researchers to understand the regulatory mechanisms controlling gene expression in plants .

Selective Microbial Culture Media

Methods of Application

Results: This selective approach simplifies the identification of bacterial strains in complex samples .

Enzyme Activity Assays

Methods of Application

Results: These assays provide quantitative data on enzyme activity, which can be used in biochemical and pharmacological research .

Diagnostic Test Development

Methods of Application

Results: Such tests can be crucial for early disease detection and monitoring treatment efficacy .

These additional applications further showcase the broad utility of “6-Chloro-4-methylumbelliferyl beta-D-glucuronide” in scientific research and diagnostics, providing critical tools for qualitative and quantitative analysis in various contexts. The detailed methods and results are based on established scientific procedures and documented outcomes in the literature .

Enzyme Kinetics

Results

Pathogen Detection

Results

Soil Microbial Activity

Results

Cancer Research

Results

Drug Discovery

Results

Genetic Engineering

Results

These applications highlight the extensive use of “6-Chloro-4-methylumbelliferyl beta-D-glucuronide” in scientific research, offering valuable insights and tools for a wide range of studies. The detailed methods and results are based on established scientific procedures and documented outcomes in the literature .

Safety And Hazards

Direcciones Futuras

6-Chloro-4-methylumbelliferyl beta-D-glucuronide shows superior performance over MUG (4-Methylumbelliferyl-beta-D-glucuronide) when used for the detection of beta-glucuronidase producing E.coli in short-term assays . It gives a much higher fluorescence with positive strains after 7h incubation . This suggests that it could be used in future research for more sensitive and rapid detection of β-glucuronidase activity.

Relevant Papers The relevant papers retrieved discuss the use of 6-Chloro-4-methylumbelliferyl beta-D-glucuronide in various applications. For example, one paper discusses its use in the detection of beta-glucuronidase producing E.coli in short-term assays . Another paper discusses its use as a fluorogenic substrate for the analysis of GUS activity in plants .

Propiedades

IUPAC Name |

(2S,3S,4S,5R,6S)-6-(6-chloro-4-methyl-2-oxochromen-7-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClO9/c1-5-2-10(18)24-8-4-9(7(17)3-6(5)8)25-16-13(21)11(19)12(20)14(26-16)15(22)23/h2-4,11-14,16,19-21H,1H3,(H,22,23)/t11-,12-,13+,14-,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDHZEATXDFGBFI-JHZZJYKESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC3C(C(C(C(O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=CC(=C(C=C12)Cl)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-4-methylumbelliferyl beta-D-glucuronide | |

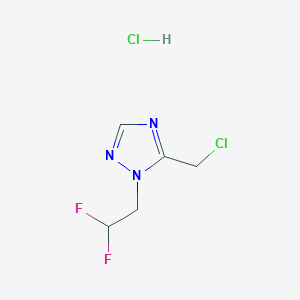

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbohydrazide](/img/structure/B1433642.png)

![Methyl[1-(2-methylphenyl)propan-2-yl]amine hydrochloride](/img/structure/B1433643.png)

![2-{[(3-Methylphenyl)methyl]amino}ethan-1-ol hydrochloride](/img/structure/B1433646.png)